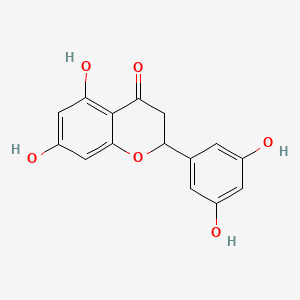

5,7,3',5'-Tetrahydroxyflavanone

Description

Contextualization within the Broader Field of Flavonoid Research

Flavonoids are a diverse and widespread group of naturally occurring phenolic compounds found in plants. nih.gov They are categorized into several subgroups, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins, based on their chemical structure. nih.gov These compounds are integral to plant growth and defense mechanisms. nih.gov

5,7,3',5'-Tetrahydroxyflavanone belongs to the flavanone (B1672756) subgroup. Flavanones are characterized by the saturation of the C2-C3 bond in the C ring of the flavonoid backbone. This structural feature distinguishes them from other flavonoids like flavones, which possess a double bond at this position. nih.gov The specific arrangement of four hydroxyl groups at the 5, 7, 3', and 5' positions on the flavanone structure defines this compound. nih.gov

The hydroxylation pattern of a flavonoid significantly influences its chemical properties and biological activities. For instance, the number and location of hydroxyl groups can affect a flavonoid's ability to act as an antioxidant or to interact with cellular components. Research on related flavonoids, such as naringenin (B18129) (5,7,4'-trihydroxyflavanone) and eriodictyol (B191197) (5,7,3',4'-tetrahydroxyflavanone), has highlighted their potential as antimicrobial agents. nih.gov Similarly, the study of various hydroxyflavones, like fisetin (B1672732) (3,3′,4′,7-Tetrahydroxyflavone), has revealed extensive metabolism into sulfate (B86663) and glucuronide conjugates in biological systems. acs.org

Historical Overview of this compound Discovery and Early Research Applications

The compound this compound has been identified as a natural product in a variety of plant species. It has been isolated from the roots of Cyperus teneriffae. nih.govebi.ac.uk Additionally, its presence has been reported in Broussonetia papyrifera and its (2S)-enantiomer has been found in Thymus quinquecostatus var. japonica. nih.govmedchemexpress.com Glycosidic forms of the compound, where a sugar molecule is attached, have also been discovered. For example, a 7-O-glucuronide derivative has been identified in Chrysanthemum × morifolium (Ramat) Hemsl. mdpi.com and a 7-O-β-D-glucopyranoside has been isolated from Coreopsis tinctoria and Jasminum lanceolarium. rahtiapp.finih.gov

Initial research efforts focused on the isolation and structural elucidation of this compound and its derivatives from these natural sources. Early studies were primarily concerned with phytochemical analysis to identify the chemical constituents of various plants.

Current Research Significance and Challenges in this compound Studies

Current research continues to explore the natural occurrence of this compound and its glycosides in different plant species. For example, its 7-O-glucuronide form was a notable component in a polyphenol-rich extract of Chrysanthemum × morifolium. mdpi.com The (2S)-5,7,3',5'-tetrahydroxyflavanone-7-O-beta-D-glucopyranoside isolated from Jasminum lanceolarium has been noted for its radical scavenging activity. nih.gov

A significant challenge in the study of this compound is its relatively low abundance in natural sources, which can make isolation of large quantities for extensive research difficult. Furthermore, like many flavonoids, it is often found in complex mixtures with other structurally similar compounds, requiring sophisticated separation and purification techniques.

Another challenge lies in the potential for rapid metabolism in biological systems, as observed with other hydroxyflavones. acs.org This can complicate studies aiming to understand its direct effects. The synthesis of this compound and its derivatives remains an area of interest to overcome the limitations of natural product isolation and to enable more detailed structure-activity relationship studies.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H12O6 | nih.gov |

| Molecular Weight | 288.25 g/mol | nih.gov |

| IUPAC Name | 2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | nih.gov |

| ChEBI ID | CHEBI:67494 | nih.gov |

| Natural Sources | Cyperus teneriffae, Broussonetia papyrifera | nih.gov |

Interactive Data Table: Natural Occurrences of this compound and its Glycosides

| Compound | Plant Source | Part of Plant | Source |

| This compound | Cyperus teneriffae | Roots | nih.govebi.ac.uk |

| This compound | Broussonetia papyrifera | Not specified | nih.gov |

| (2S)-5,7,3',5'-Tetrahydroxyflavanone | Thymus quinquecostatus var. japonica | Not specified | medchemexpress.com |

| This compound 7-O-glucuronide | Chrysanthemum × morifolium | Not specified | mdpi.com |

| This compound-7-O-β-D-glucopyranoside | Coreopsis tinctoria | Flowers | rahtiapp.fi |

| (2S)-5,7,3',5'-tetrahydroxyflavanone-7-O-beta-D-glucopyranoside | Jasminum lanceolarium | Not specified | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-1-7(2-9(17)3-8)13-6-12(20)15-11(19)4-10(18)5-14(15)21-13/h1-5,13,16-19H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHOUUNTAVCXBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of 5,7,3 ,5 Tetrahydroxyflavanone

Diverse Botanical Sources and Distribution of 5,7,3',5'-Tetrahydroxyflavanone

The flavanone (B1672756) this compound is a naturally occurring phenolic compound that has been identified in a variety of plant species. Its presence has been reported in diverse botanical families, indicating a widespread, albeit not ubiquitous, distribution throughout the plant kingdom.

Isolation and Characterization from Specific Plant Species

Detailed phytochemical investigations have successfully isolated and characterized this compound from several plant sources. These studies employ various chromatographic and spectroscopic techniques to identify and confirm the structure of the compound.

Cyperus teneriffae : This species of sedge has been a documented source of this compound. nih.govebi.ac.uk The compound was isolated from the roots of this plant. ebi.ac.uk

Olea ferruginea : Commonly known as the Indian olive, this plant is another source from which this compound has been isolated from its leaves. nih.gov

Jasminum lanceolarium : Two new flavanone glucosides, (2S)-5,7,3',5'-tetrahydroxy-flavanone 7-O-beta-D-allopyranoside and (2S)-5,7,3',5'-tetrahydroxy-flavanone 7-O-beta-D-glucopyranosie, were isolated from the stems and leaves of this jasmine species. nih.gov The aglycone, this compound, is a core component of these glycosides.

Broussonetia papyrifera : Also known as paper mulberry, fractionation of a chloroform-soluble extract from the twigs of this plant led to the isolation of this compound. nih.govresearchgate.netwikidata.org

Ilex centrochinensis : A phytochemical investigation of the leaves of this holly species resulted in the isolation of one flavanone, among other compounds. nih.gov While the specific flavanone is not explicitly named as this compound in the abstract, the study highlights the presence of flavanones in this plant. Further research has also identified the glycoside form, (2S)-5,7,3',5'-tetrahydroxyflavanone-7-O-beta-D-glucopyranoside, in other Ilex species like Ilex hainanensis. nih.gov

Table 1: Documented Plant Sources of this compound

| Plant Species | Common Name | Family | Plant Part |

| Cyperus teneriffae | - | Cyperaceae | Roots ebi.ac.uk |

| Olea ferruginea | Indian Olive | Oleaceae | Leaves nih.gov |

| Jasminum lanceolarium | - | Oleaceae | Stems and Leaves nih.gov |

| Broussonetia papyrifera | Paper Mulberry | Moraceae | Twigs researchgate.net |

| Ilex centrochinensis | - | Aquifoliaceae | Leaves nih.gov |

Factors Influencing this compound Accumulation in Plant Tissues

The concentration of flavonoids, including this compound, in plant tissues is not static. It is influenced by a complex interplay of genetic and environmental factors. While specific research on the accumulation of this particular flavanone is limited, general principles of flavonoid accumulation can be applied.

Environmental stressors such as UV radiation, pathogen attack, and nutrient deficiency are known to induce the biosynthesis and accumulation of flavonoids as a defense mechanism. frontiersin.org The developmental stage of the plant and the specific tissue type also play a crucial role in the concentration of these compounds. For instance, flavonoids are often found in higher concentrations in leaves, flowers, and fruits.

Enzymatic Biosynthetic Routes to this compound

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, a well-studied route in plant secondary metabolism. nih.gov This pathway involves a series of enzymatic reactions that convert primary metabolites into the characteristic flavonoid skeleton.

Elucidation of Precursor Compounds and Intermediate Biochemical Transformations

The flavonoid biosynthetic pathway begins with the precursor p-coumaroyl-CoA, which is derived from the amino acid phenylalanine via the phenylpropanoid pathway. nih.gov Another key precursor is malonyl-CoA, which is involved in fatty acid biosynthesis.

The initial committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form a chalcone intermediate. nih.gov This chalcone is then isomerized by chalcone isomerase (CHI) to form a flavanone. nih.gov For the synthesis of this compound, subsequent hydroxylation steps on the B-ring are necessary.

Identification and Mechanistic Studies of Key Enzymes in this compound Formation

Several key enzymes are involved in the formation of the flavanone core and its subsequent modifications.

Chalcone Synthase (CHS): This enzyme catalyzes the first step in the flavonoid pathway, the formation of naringenin (B18129) chalcone. nih.gov

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific cyclization of the chalcone into a flavanone, such as naringenin. nih.gov

Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H): These cytochrome P450-dependent monooxygenases are responsible for the hydroxylation of the B-ring of flavanones. To produce this compound, the action of F3'5'H would be required to introduce hydroxyl groups at both the 3' and 5' positions of the B-ring of a precursor like naringenin.

Genetic and Molecular Regulation of this compound Biosynthesis in Plants

The biosynthesis of flavonoids is tightly regulated at the genetic level. researchgate.net The expression of the biosynthetic genes is controlled by a complex network of transcription factors, which are in turn responsive to developmental and environmental cues. nih.gov

The regulation of flavonoid biosynthesis often involves a protein complex known as the MBW complex, which consists of R2R3-MYB and bHLH transcription factors, along with a WD40-repeat protein. nih.gov These complexes bind to the promoter regions of the flavonoid biosynthetic genes, thereby activating their transcription. nih.gov

While the specific regulatory mechanisms for this compound biosynthesis have not been extensively studied, it is likely governed by homologs of the well-characterized regulatory genes from model plant species like Arabidopsis thaliana and maize. frontiersin.orgresearchgate.net The expression of these regulatory genes can be influenced by various signals, including light, hormones, and stress, allowing the plant to modulate the production of flavonoids like this compound in response to its needs. frontiersin.orgresearchgate.net

Chemical Synthesis and Derivatization Strategies for 5,7,3 ,5 Tetrahydroxyflavanone

Total Synthesis Methodologies for 5,7,3',5'-Tetrahydroxyflavanone

Total synthesis provides a means to construct the this compound molecule from basic chemical precursors, allowing for structural confirmation and the potential for large-scale production.

A common retrosynthetic approach for flavanones involves disconnecting the heterocyclic C-ring. This typically leads back to a 2'-hydroxychalcone (B22705) precursor. The synthesis of 3',4',5,7-tetrahydroxyflavanone, a structurally similar compound, illustrates this strategy where the initial step involves protecting the phenolic hydroxyl groups of the starting materials, 2-hydroxyacetophenone (B1195853) and benzaldehyde (B42025) derivatives. researchgate.netuum.edu.myutm.my This protection is crucial to prevent unwanted side reactions during the subsequent condensation and cyclization steps. Following the formation of the chalcone (B49325), the flavanone (B1672756) is generated through cyclization. researchgate.netuum.edu.myutm.my

The Claisen-Schmidt condensation is a widely employed method for synthesizing the chalcone precursors. researchgate.netuum.edu.myutm.myresearchgate.net This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a benzaldehyde. For the synthesis of this compound, this would involve a suitably protected 2',4',6'-trihydroxyacetophenone (B23981) and 3,5-dihydroxybenzaldehyde.

The subsequent cyclization of the resulting 2'-hydroxychalcone to the flavanone is a key step. nih.govnepjol.inforsc.orgnih.govrsc.org This intramolecular oxa-Michael addition can be catalyzed by acids or bases. nepjol.infonih.gov For instance, the synthesis of 3',4',5,7-tetrahydroxyflavanone utilizes acid hydrolysis to remove protecting groups, followed by treatment with sodium acetate (B1210297) to facilitate the cyclization. researchgate.netuum.edu.myutm.my Various reaction conditions, including the use of different catalysts and solvents, can influence the efficiency and outcome of this cyclization. nepjol.infonih.gov For example, microwave-assisted synthesis has been shown to significantly shorten reaction times for flavanone synthesis from 2'-hydroxychalcones. nepjol.info Palladium(II) catalysis has also been explored as a method for the oxidative cyclization of 2'-hydroxydihydrochalcones to produce flavanones. rsc.orgrsc.org

The C-2 position of the flavanone ring is a chiral center. In nature, the enzyme chalcone isomerase catalyzes the stereospecific cyclization of chalcones to produce (2S)-flavanones. nepjol.info Achieving stereoselectivity in the laboratory is a significant challenge. Asymmetric synthesis of flavanones has been accomplished using chiral quaternary ammonium (B1175870) salts and organocatalysts. nepjol.info These methods aim to mimic the enzymatic process to produce a single enantiomer of the target flavanone.

Semi-Synthesis and Biotransformation Techniques to Obtain this compound and Its Analogs

Semi-synthesis involves the chemical modification of naturally occurring, structurally related compounds. While specific examples for this compound are not prevalent in the provided search results, this approach is common for other flavonoids.

Biotransformation offers an alternative, environmentally friendly approach. This technique utilizes microorganisms or isolated enzymes to carry out specific chemical transformations. For example, chalcone isomerase can be used for the stereoselective cyclization of chalcones. nepjol.info While direct biotransformation to this compound is not detailed, the biosynthesis of flavonoids in plants involves a series of enzymatic steps, starting from phenylalanine, that could potentially be harnessed for this purpose. nih.gov

Rational Design and Synthesis of this compound Derivatives for Research Purposes

The synthesis of derivatives of this compound allows for the investigation of structure-activity relationships.

Glycosylation is a common modification of flavonoids that can significantly alter their solubility and biological properties. researchgate.net The 7-O-β-D-glucopyranoside of (2S)-5,7,3',5'-tetrahydroxyflavanone has been isolated from natural sources like Jasminum lanceolarium. nih.govebi.ac.uk The synthesis of such glycosides typically involves the reaction of the aglycone (the non-sugar part, in this case, this compound) with a protected sugar donor, followed by deprotection. The synthesis of related flavonoid glycosides has been reported, providing a template for the preparation of this specific derivative. researchgate.net

Acylation, the addition of an acyl group, is another common derivatization strategy. For example, the tetraacetate of 4',5,6,7-tetrahydroxyflavanone has been synthesized for characterization purposes. oup.com Similar acylation of this compound would involve reacting the flavonoid with an acylating agent like acetic anhydride (B1165640) in the presence of a base.

Modifications of the A, B, and C Rings for Structure-Activity Relationship Studies

The specific arrangement of substituent groups on the A, B, and C rings of the flavanone skeleton is crucial for its biological activity. nih.gov Structure-activity relationship (SAR) studies, which involve the synthesis and evaluation of various derivatives, aim to understand how modifications to this core structure influence its efficacy. nih.govnih.gov For this compound, SAR investigations focus on how altering the hydroxyl groups and the heterocyclic C-ring affects its interactions with biological targets.

The foundational structure of flavonoids consists of two aromatic rings (A and B) connected by a three-carbon, oxygen-containing heterocyclic C-ring. nih.govmdpi.com Variations in the oxidation state and substitution patterns of these rings define the different classes of flavonoids and their respective biological properties. nih.gov The number and location of hydroxyl groups are particularly significant, influencing properties like antioxidant capacity and enzyme inhibition. scispace.com

A-Ring Modifications: The A-ring of this compound features hydroxyl groups at the C-5 and C-7 positions. This 5,7-dihydroxylation pattern is a common feature in many biologically active flavanones and is considered important for various activities. nih.govnih.gov Studies on related flavanones, such as pinocembrin (B1678385) (5,7-dihydroxyflavanone), show that derivatization of the A-ring can significantly modulate bioactivity. For instance, the synthesis of halogenated derivatives of 5,7-dihydroxyflavanone (B1678386) demonstrated that adding halogen substituents can enhance antimicrobial properties compared to the natural, non-halogenated analog. nih.gov While these studies were not performed on this compound itself, they highlight the chemical tractability of the A-ring and its importance in SAR.

B-Ring Modifications: The B-ring's substitution pattern is a primary determinant of the biological and antioxidant activity of flavonoids. scispace.com this compound is characterized by a symmetrical dihydroxylation pattern on the B-ring at the 3' and 5' positions. This is a less common pattern compared to the 3',4'-dihydroxylation seen in flavonoids like eriodictyol (B191197) or the 4'-monohydroxylation in naringenin (B18129). researchgate.netnih.gov The enzyme responsible for this pattern is Flavonoid 3',5'-hydroxylase (F3'5'H), which catalyzes the conversion of 4'-hydroxylated precursors into 3',4',5'-hydroxylated derivatives. nih.govplos.org The presence of multiple hydroxyl groups on the B-ring is often linked to potent antioxidant activity due to their ability to donate hydrogen atoms and scavenge free radicals. researchgate.net Research on the synthesis of 3',4',5,7-tetrahydroxyflavanone (eriodictyol) has shown that the pyrocatechol (B87986) group (on the B-ring) is a key contributor to its antioxidant capacity. researchgate.netutm.my Although direct derivatization studies on the 3',5'-dihydroxy B-ring of this specific flavanone are not widely documented, the principles from related compounds underscore the B-ring's critical role in SAR.

C-Ring Modifications: The heterocyclic C-ring contains a chiral center at C-2 and a carbonyl group at C-4, both of which are important for biological activity. The stereochemistry at the C-2 position influences how the molecule fits into enzyme active sites or receptors. Most naturally occurring flavanones have the (2S) configuration. ebi.ac.uknih.gov Modifications to the C-ring, such as the introduction of a hydroxyl group at the C-3 position (transforming a flavanone to a dihydroflavonol) or altering the C2-C3 double bond, can have profound effects on activity. nih.gov For example, studies comparing flavones and flavanones have shown that the saturation of the C2-C3 bond can alter the planarity of the molecule, thereby affecting its interaction with biological targets. nih.gov

While comprehensive SAR studies involving the systematic derivatization of all three rings of this compound are limited in published literature, the principles derived from closely related flavanones provide a framework for predicting how such modifications would influence its biological profile. The data from related compounds consistently show that the number and position of hydroxyl groups and the specific stereochemistry of the C-ring are pivotal for activity.

Interactive Data Table: Biological Activities of Related Flavanone Derivatives

This table presents data from studies on derivatives of structurally related flavanones to illustrate the principles of structure-activity relationships. Note that these are not derivatives of this compound but provide insight into how functional group modifications affect activity.

| Compound Name | Base Structure | Modification | Target/Activity | Result (e.g., MIC, IC₅₀) | Reference |

| Dichlorinated Flavanone | 5,7-Dihydroxyflavanone | Cl at C-6 and C-8 | Antimicrobial (Gram-positive bacteria) | MIC: 10-20 µg/mL | nih.gov |

| Monofluorinated Flavanone | 5,7-Dihydroxyflavanone | F at C-6 | Antimicrobial (Gram-positive bacteria) | Low MIC values reported | nih.gov |

| Trifluorinated Flavanone | 5,7-Dihydroxyflavanone | CF₃ at C-3' | Antimicrobial (Yeast) | MIC: 40 µg/mL | nih.gov |

| 3',4',5,7-Tetrahydroxyflavanone | Flavanone | OH at C-3', C-4', C-5, C-7 | Antioxidant (Radical Scavenging) | SC₅₀: 8.57 µg/mL | researchgate.netutm.my |

| 4',5,7-Trihydroxyflavanone | Flavanone | OH at C-4', C-5, C-7 | Antioxidant (Radical Scavenging) | Less potent than 3',4',5,7-tetrahydroxyflavanone | researchgate.netutm.my |

Advanced Analytical Methodologies for Research on 5,7,3 ,5 Tetrahydroxyflavanone

Spectroscopic Techniques in the Structural Elucidation of 5,7,3',5'-Tetrahydroxyflavanone and its Metabolites

Spectroscopic methods are indispensable tools for determining the intricate molecular architecture of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of this compound. While specific ¹H and ¹³C NMR data for this compound is not extensively detailed in the provided results, general principles of flavanone (B1672756) NMR can be applied.

For flavanones, the protons on the C-ring (H-2, H-3a, and H-3e) typically show characteristic chemical shifts and coupling constants that are invaluable for confirming the flavanone skeleton and its stereochemistry. For instance, in the related compound 4',5,7-trihydroxyflavanone, the H-2 proton appears as a doublet of doublets around δ 5.3 ppm, while the H-3 protons resonate as distinct doublet of doublets at approximately δ 3.0 ppm and δ 2.7 ppm. researchgate.net The coupling constants between these protons provide insights into the conformation of the heterocyclic C-ring.

The substitution pattern on the A and B rings is determined by the chemical shifts and coupling patterns of the aromatic protons. For this compound, the A-ring would exhibit two meta-coupled doublets, characteristic of the 5,7-dihydroxy substitution. The B-ring would show a singlet for H-4' and two meta-coupled protons (H-2' and H-6'), confirming the 3',5'-dihydroxy substitution pattern.

Metabolites of this compound, such as its glycosides, would show additional signals in the NMR spectrum corresponding to the sugar moiety. For example, in (2S)-5,7,3',5'-tetrahydroxyflavanone-7-O-beta-D-glucopyranoside, the anomeric proton of the glucose unit would typically appear as a doublet in the region of δ 4.5-5.5 ppm. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Flavanone Skeletons

| Proton | Typical Chemical Shift Range | Multiplicity |

| H-2 | 5.2 - 5.6 | dd |

| H-3ax | 3.0 - 3.3 | dd |

| H-3eq | 2.7 - 2.9 | dd |

| H-6 | 6.0 - 6.4 | d |

| H-8 | 6.0 - 6.4 | d |

| Aromatic B-ring | 6.8 - 7.5 | Various |

Note: Chemical shifts are dependent on the solvent and specific substitution patterns.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and obtaining structural information about this compound through its fragmentation patterns. The nominal mass of this compound is 288 g/mol . ebi.ac.uk

In electrospray ionization (ESI)-MS, flavanones typically show a prominent pseudomolecular ion, [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. For this compound, the [M+H]⁺ ion would be observed at m/z 289. ekb.eg

Tandem mass spectrometry (MS/MS) provides further structural details through characteristic fragmentation. A common fragmentation pathway for flavanones is the retro-Diels-Alder (rDA) reaction, which cleaves the C-ring. This cleavage results in fragment ions that are diagnostic of the substitution pattern on the A and B rings. For a 5,7-dihydroxy substituted A-ring, a characteristic fragment ion is often observed at m/z 153. ekb.egresearchgate.net Another significant fragment for flavanones with 5,7-dihydroxylation is the ion at m/z 125, corresponding to the phloroglucinol (B13840) anion, formed through heterocyclic ring fission. researchgate.net

The fragmentation of the B-ring provides information about its hydroxylation pattern. The specific fragmentation of the 3',5'-dihydroxylated B-ring would lead to characteristic neutral losses and fragment ions.

Table 2: Key Mass Spectrometry Data for Tetrahydroxyflavanones

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | C₁₅H₁₂O₆ | 289 | 153, 137 |

| 5,7,3',4'-Tetrahydroxyflavanone (Eriodictyol) | C₁₅H₁₂O₆ | 289 | 153, 137, 109 |

| Metabolite: this compound 7-O-glucuronide | C₂₁H₂₀O₁₂ | 465 ([M+H]⁺) | 289 (aglycone) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD) for Electronic and Stereochemical Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule and is influenced by the hydroxylation pattern. Flavanones typically exhibit two main absorption bands. Band I, in the range of 300-380 nm, is associated with the cinnamoyl system (B-ring and the C-ring C=O group). Band II, in the range of 240-290 nm, is attributed to the benzoyl system (A-ring).

For 5,7-dihydroxyflavanones, Band II typically appears around 290 nm. researchgate.net The position and intensity of these bands can be affected by the solvent and the addition of shift reagents, which can help to identify the location of free hydroxyl groups.

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration (stereochemistry) at the C-2 position of the flavanone. The sign and intensity of the Cotton effect in the CD spectrum, particularly around the n→π* transition of the carbonyl group (around 330 nm) and the π→π* transitions (around 290 nm), are indicative of whether the flavanone is the (2S) or (2R) enantiomer. For example, (2S)-flavanones generally exhibit a positive Cotton effect for the n→π* transition. Vibrational circular dichroism (VCD) has also been utilized to define the absolute configuration of related natural products. ebi.ac.uk

Chromatographic Separation and Quantitative Analysis of this compound in Complex Matrices

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures such as plant extracts and biological fluids.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of this compound and its metabolites. These methods offer high resolution, sensitivity, and reproducibility.

Typically, reversed-phase columns (e.g., C18) are used with a mobile phase consisting of a gradient of an aqueous solvent (often containing an acid like formic acid or acetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol).

When coupled with a diode array detector (DAD) or a mass spectrometer (MS), HPLC and UHPLC become powerful tools for both qualitative and quantitative analysis. HPLC-DAD allows for the tentative identification of compounds based on their retention time and UV spectrum, while HPLC-MS and UHPLC-MS provide definitive identification through mass-to-charge ratio and fragmentation patterns. For instance, a metabolite, this compound 7-O-glucuronide, has been identified in Chrysanthemum × morifolium extract using UPLC-MS. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, but it requires a derivatization step to increase the volatility and thermal stability of this polar compound. nih.govsigmaaldrich.com The multiple hydroxyl groups make the underivatized flavanone unsuitable for direct GC analysis.

Common derivatization methods include silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.gov Another approach is acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). nih.gov

The resulting derivatized this compound can then be separated on a GC column and detected by MS. The mass spectrum of the derivatized compound will show a different molecular ion and fragmentation pattern, which can be used for identification and quantification. While less common than HPLC for flavonoids, GC-MS can offer excellent separation efficiency and is particularly useful for metabolomic studies where a wide range of compounds are being analyzed. science.govmdpi.com

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) in Analytical Research

The analysis of complex phytochemicals like this compound demands advanced analytical techniques that offer high efficiency, resolution, and sensitivity. Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) have emerged as powerful tools in the analytical research of flavonoids, providing orthogonal separation mechanisms to conventional methods like High-Performance Liquid Chromatography (HPLC).

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide (CO2). nih.gov Supercritical CO2 is non-polar and requires the addition of a polar co-solvent, such as methanol, to elute more polar compounds like tetrahydroxyflavanones. researchgate.netnih.gov This technique is considered a "green" technology due to the reduced consumption of organic solvents compared to other chromatographic methods. nih.govmdpi.com

The versatility of SFC allows for the analysis of a wide range of compounds, from non-polar to polar, making it a valuable platform for natural product analysis. nih.gov For flavonoids, SFC offers advantages such as faster analysis times, typically three times faster than HPLC, and high column efficiency. nih.gov The selection of appropriate stationary phases and the optimization of mobile phase composition, backpressure, and temperature are crucial for achieving successful separations. researchgate.netnih.gov

Research Findings in Flavonoid Analysis using SFC:

While specific studies on the SFC analysis of this compound are not extensively documented, research on the separation of other flavonoids provides a strong foundation for method development. Key findings include:

Stationary Phases: Polar stationary phases are generally employed in SFC for flavonoid analysis. nih.gov Columns such as ZORBAX RX-SIL and Poroshell 120 EC-CN have demonstrated good separation and peak shapes for various flavonoids. researchgate.net The use of sub-2 µm particle-size columns can significantly enhance separation efficiency. nih.gov

Mobile Phase Additives: The addition of acidic modifiers to the mobile phase is often necessary to improve the peak shape of acidic analytes like flavonoids. nih.gov Phosphoric acid has been shown to be effective in competing with flavonoids for active sites on the stationary phase, thereby facilitating their elution. nih.govresearchgate.net

Gradient Elution: Gradient elution, where the proportion of the polar co-solvent is gradually increased, is commonly used to separate complex mixtures of flavonoids with varying polarities. nih.gov

Table 1: Exemplary SFC Parameters for Flavonoid Analysis

| Parameter | Condition | Reference |

| Stationary Phase | ZORBAX RX-SIL | researchgate.net |

| Mobile Phase | CO2 and Methanol with 0.1% Phosphoric Acid | researchgate.net |

| Backpressure | 200 bar | researchgate.net |

| Temperature | 40 °C | researchgate.net |

| Detection | Diode-Array Detection (DAD) | nih.gov |

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged or ionizable compounds, such as the hydroxylated flavanone, this compound. CE offers advantages of fast analysis times, high efficiency, and minimal sample and reagent consumption. lcms.cznih.gov

The separation in CE is governed by the electrophoretic mobility of the analytes and the electroosmotic flow (EOF) within the capillary. The pH and composition of the background electrolyte (BGE) are critical parameters that influence the charge of the analytes and the EOF, thereby affecting the separation. nih.gov

Research Findings in Flavonoid Analysis using CE:

CE has been successfully applied to the analysis of various flavonoids in different matrices. lcms.cznih.gov While direct CE analysis of this compound is not widely reported, the established methods for other flavonoids are highly relevant.

Detection Methods: Diode-Array Detection (DAD) is commonly used for the detection of flavonoids in CE. lcms.cz For enhanced sensitivity and specificity, CE can be coupled with mass spectrometry (CE-MS). lcms.cz Another sensitive detection method is capacitively coupled contactless conductivity detection (C4D), which has been shown to be more sensitive than indirect UV detection for certain flavonoids. nih.gov

Background Electrolyte: The choice of BGE is crucial for optimizing separation. Borate and chromate (B82759) buffers at alkaline pH values have been effectively used for the separation of flavonoids. lcms.cznih.gov The concentration of the BGE also plays a significant role in achieving optimal selectivity and peak symmetry. nih.gov

Quantitative Analysis: CE methods have been validated for the quantitative analysis of flavonoids, demonstrating good linearity, precision, and accuracy. lcms.cznih.gov Limits of detection (LOD) in the low µg/mL range have been achieved for various flavonoids using CE with different detection systems. nih.gov

Table 2: Comparative CE Methods for Flavonoid Analysis

| Parameter | Method 1 | Method 2 | Reference |

| Technique | CE-MS | CE-C4D | lcms.cznih.gov |

| Capillary | 75 cm x 50 µm id | - | lcms.cz |

| Background Electrolyte | 5 mM Borate, pH 9.3 | 1.0 and 5.0 mM Chromate, pH 9.5 | lcms.cznih.gov |

| Voltage | 30 kV | - | lcms.cz |

| Temperature | 25 °C | - | lcms.cz |

| Detection | Electrospray Mass Spectrometer (ESI-MS) | Capacitively Coupled Contactless Conductivity (C4D) | lcms.cznih.gov |

Mechanistic Investigations of 5,7,3 ,5 Tetrahydroxyflavanone in Preclinical Biological Systems

Cellular and Molecular Targets of 5,7,3',5'-Tetrahydroxyflavanone Action

The biological activities of this compound, a member of the flavonoid class of polyphenolic compounds, are attributed to its interaction with a variety of cellular and molecular targets. nih.gov This naturally occurring flavanone (B1672756) has been isolated from several plant species, including Cyperus teneriffae and Broussonetia papyrifera. nih.gov Its structure, characterized by hydroxyl groups at positions 5, 7, 3', and 5', is foundational to its mechanisms of action. nih.gov

Enzyme Modulation and Inhibition Studies

The interaction of flavonoids with enzymes is a key aspect of their biological effects. The specific arrangement of hydroxyl groups and the planar structure of the flavonoid backbone are critical for these interactions, often leading to enzyme inhibition through hydrogen bonding and π-π stacking. researchgate.net

Xanthine (B1682287) Oxidase: Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govfrontiersin.org Inhibition of XO is a therapeutic strategy for conditions like gout, which is characterized by high levels of uric acid. nih.govnih.gov Flavonoids, in general, are recognized as potent inhibitors of XO. nih.gov Their inhibitory activity is influenced by their structure, with specific hydroxylation patterns enhancing their ability to bind to the enzyme's active site. researchgate.net The inhibitory potency of many flavonoids is comparable to or even greater than that of allopurinol, a standard clinical XO inhibitor. nih.gov The mechanism often involves competitive inhibition, where the flavonoid vies with the substrate for access to the molybdenum center of the enzyme. frontiersin.orgnih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary strategy for managing Alzheimer's disease. nih.gov Certain flavonoids have shown potential as cholinesterase inhibitors. For instance, in silico and in vitro studies on flavonoid derivatives have identified compounds with significant inhibitory activity against both AChE and BChE. nih.gov The interaction often involves hydrogen bonding between the flavonoid and amino acid residues in the active site of the enzyme, such as Tyr124 and Ser293 in AChE. semanticscholar.org

HIV-1 Reverse Transcriptase/RNase H: Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a vital enzyme for the viral life cycle, possessing both DNA polymerase and ribonuclease H (RNase H) activities. mdpi.comresearchgate.net The RNase H domain is responsible for degrading the RNA strand in RNA/DNA hybrids, a necessary step for the completion of reverse transcription. mdpi.comnih.gov While all current RT-targeted drugs inhibit the polymerase function, the RNase H active site remains an unexploited therapeutic target. mdpi.com The RNase H active site contains a conserved DDE motif essential for coordinating metal ions. nih.gov Some compounds have been identified as selective inhibitors of RNase H, demonstrating activity against drug-resistant viral variants. nih.gov These inhibitors can bind to the RNase H active site, potentially interfering with the enzyme's interaction with the nucleic acid substrate. csic.es

iNOS (inducible Nitric Oxide Synthase): While direct inhibition studies on this compound and iNOS are not extensively detailed in the provided context, the anti-inflammatory effects of related flavonoids often involve the modulation of inflammatory mediators, including nitric oxide (NO). The excessive production of NO by iNOS is a hallmark of inflammation.

Receptor Binding and Signaling Pathway Interactions

BRD4: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in regulating gene transcription. nih.govnih.gov It is considered a promising therapeutic target for diseases like cancer and inflammation. nih.gov BRD4 contains two bromodomains, BD1 and BD2, which can have distinct functions. nih.gov A structurally related compound, 3',4',7,8-tetrahydroxyflavone, has been identified as a potent and selective inhibitor of the BRD4-BD2 bromodomain. nih.govresearchgate.net This inhibition can lead to the downregulation of downstream targets like c-Myc, thereby suppressing cell proliferation. nih.gov

EGFR (Epidermal Growth Factor Receptor) and TrkB (Tropomyosin receptor kinase B): While specific binding data for this compound with EGFR and TrkB are not available in the provided search results, flavonoids are known to modulate various signaling pathways, including those involving receptor tyrosine kinases.

NF-κB (Nuclear Factor-kappa B): The NF-κB signaling pathway is a central regulator of inflammation. Flavonoids can inhibit the NF-κB pathway by preventing the activation of IκB kinase (IKK), which in turn suppresses the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a reduction in the production of pro-inflammatory cytokines. BRD4 is also known to play a role in NF-κB-dependent transcription by recruiting the positive transcription elongation factor B (pTEFb) to target gene promoters. nih.gov

MAPK (Mitogen-Activated Protein Kinase): The MAPK signaling pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Some flavonoids can modulate MAPK pathways as part of their anti-cancer and anti-inflammatory effects. For instance, the activation of the Nrf2 pathway, a key regulator of antioxidant responses, can be influenced by MAPKs like JNK1 and ERK2, which generally promote the pathway, while p38 can be inhibitory. nih.gov

Protein-Ligand Interaction Analysis using Biochemical and Biophysical Methods

The interaction between small molecule ligands like this compound and their protein targets can be studied using various methods. Statistical analysis of protein-ligand interactions in the Protein Data Bank (PDB) reveals the frequency and geometry of different types of contacts. nih.gov Common interactions include hydrogen bonds, hydrophobic interactions, and π-stacking. nih.gov For example, π-stacking interactions between the aromatic rings of a ligand and protein residues like histidine can significantly increase binding affinity. nih.gov Computational methods, such as molecular docking, are used to predict the binding modes of ligands within the active sites of proteins and to understand the key interactions that stabilize the complex. nih.govsemanticscholar.org

Role of this compound in Modulating Cellular Oxidative Stress Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen and nitrogen species (ROS/RNS) and the cell's ability to neutralize them, is implicated in numerous chronic diseases. nih.gov Flavonoids, including this compound, are known for their antioxidant properties, which they exert through both direct and indirect mechanisms. chemimpex.com

Direct Scavenging of Reactive Oxygen and Nitrogen Species (ROS/RNS)

The chemical structure of flavonoids, particularly the presence and position of hydroxyl groups, is crucial for their direct radical scavenging activity. researchgate.net These compounds can donate a hydrogen atom to free radicals, thereby neutralizing them. researchgate.net

ROS Scavenging: Studies have demonstrated the ability of flavonoids to scavenge various ROS. researchgate.netnih.gov The antioxidant activity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net For instance, 3',4',5,7-tetrahydroxyflavanone has been shown to be a potent scavenger of DPPH radicals, with its activity being dependent on the number and position of hydroxyl groups. researchgate.net The presence of a 3',4'-dihydroxyl group in the B-ring significantly enhances antioxidant activity. researchgate.net

RNS Scavenging: In addition to ROS, flavonoids can also scavenge reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻). core.ac.uk Certain 2-styrylchromones, which are structurally related to flavonoids, have shown extremely efficient scavenging of various RNS, with some derivatives exhibiting IC50 values below 1 μM. core.ac.uk The catecholic derivatives, in particular, are highly effective scavengers. core.ac.uk

Indirect Antioxidant Mechanisms via Upregulation of Endogenous Antioxidant Systems

Beyond direct scavenging, flavonoids can exert indirect antioxidant effects by enhancing the body's own defense mechanisms.

Nrf2 Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. nih.govresearchgate.net Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1. nih.gov Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govmdpi.comnih.gov Several flavonoids have been shown to activate the Nrf2 pathway. mdpi.comnih.gov For example, 6,7,4'-trihydroxyflavanone, a related flavanone, has been demonstrated to promote the nuclear translocation of Nrf2 and enhance the expression of HO-1. mdpi.com This activation of the Nrf2/HO-1 pathway contributes to the protection of cells against oxidative stress-induced damage. mdpi.com The activation can be transient, with gene expression peaking and then returning to basal levels. nih.gov

Influence of this compound on Inflammatory Signaling Cascades in in vitro and in vivo Preclinical Models

The anti-inflammatory properties of flavonoids, including this compound, are a significant area of preclinical research. These compounds have demonstrated the ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokine Production

Research has shown that certain flavonoids can attenuate the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-treated macrophages. nih.gov For instance, the related compound 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (TSG) has been found to reduce the secretion of these cytokines in RAW264.7 cells. nih.gov This effect is often linked to the activation of protective mechanisms within the cells. nih.gov Interleukin-1 (IL-1) and IL-6 are key pro-inflammatory cytokines involved in cytokine release syndrome (CRS), a condition that represents an acute systemic inflammatory response. nih.gov

Table 1: Effect of Flavonoids on Pro-inflammatory Cytokine Production in LPS-Treated RAW264.7 Macrophages

| Compound | Cytokine | Effect | Reference |

| 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (TSG) | IL-6 | Attenuated secretion | nih.gov |

| 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (TSG) | TNF-α | Attenuated secretion | nih.gov |

Modulation of Inflammatory Transduction Pathways (e.g., NF-κB, MAPK)

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. nih.govnih.gov Dysregulation of NF-κB signaling is associated with various inflammatory diseases and cancers. nih.gov The NF-κB pathway's canonical activation is triggered by inflammatory stimuli like TNF-α and IL-1, leading to the transcription of genes involved in proliferation, invasion, and angiogenesis. nih.gov

Flavonoids have been shown to inhibit these pathways. For example, luteolin, a compound with a similar flavone (B191248) backbone, has been observed to inhibit the nuclear translocation of the NF-κB p65 subunit in non-small cell lung cancer cells. nih.gov This inhibition is believed to contribute to the promotion of apoptosis. nih.gov Furthermore, studies on flavonols have demonstrated their ability to significantly inhibit the phosphorylation of key components of the MAPK pathway, including JNK, ERK, and p38, in LPS-induced RAW264.7 cells. nih.gov This inhibition of MAPK signaling can, in turn, suppress the activation of NF-κB. nih.gov

Table 2: Modulation of Inflammatory Pathways by Flavonoids

| Flavonoid | Pathway | Effect | Cell Line | Reference |

| Luteolin | NF-κB | Inhibited p65 nuclear translocation | A549 (Non-small cell lung cancer) | nih.gov |

| Fisetin (B1672732), Quercetin, Myricetin (B1677590) | MAPK (JNK, ERK, p38) | Inhibited phosphorylation | RAW264.7 (Macrophages) | nih.gov |

| Fisetin, Quercetin, Myricetin | NF-κB | Attenuated phosphorylation of IκB-α and p65 | RAW264.7 (Macrophages) | nih.gov |

Impact of this compound on Cellular Proliferation, Apoptosis, and Autophagy in Preclinical Disease Models

The influence of flavonoids on fundamental cellular processes such as proliferation, apoptosis, and autophagy is a cornerstone of their investigation as potential therapeutic agents, particularly in oncology.

Mechanisms of Cell Cycle Arrest

Certain flavonoids have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. Luteolin, for example, has been found to arrest A549 cells primarily at the G2 phase of the cell cycle. nih.gov This arrest was associated with decreased expression of cyclin A, p-CDC2, and p-Rb. nih.gov Similarly, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF) was observed to induce G2/M phase cell-cycle arrest in human leukemia cells. nih.gov

Induction of Programmed Cell Death (Apoptosis) Pathways (e.g., Caspase Activation, p53 Modulation)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Flavonoids have been demonstrated to induce apoptosis through various mechanisms.

One key mechanism is the activation of caspases, a family of proteases that execute apoptosis. For instance, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF) has been shown to induce apoptosis in leukemia cells through a caspase-dependent mechanism involving the processing of multiple caspases, including caspase-3, -6, -7, and -9. nih.gov Similarly, 7,8-dihydroxyflavone (B1666355) (7,8-DHF) was found to induce apoptosis in human hepatocarcinoma cells by upregulating caspase-3. semanticscholar.orgresearchgate.net

The tumor suppressor protein p53 also plays a vital role in apoptosis. nih.gov Upon DNA damage, p53 can be activated to initiate the expression of apoptosis-related genes. nih.govnih.gov While direct evidence for this compound's modulation of p53 is limited, the general importance of the p53 pathway in flavonoid-induced apoptosis is well-recognized. For example, in papillary thyroid carcinoma cells, the combination of paclitaxel (B517696) and adenovirus-mediated p53 expression (rAd-p53) significantly induced apoptosis. nih.gov

Table 3: Induction of Apoptosis by Flavonoids

| Flavonoid | Mechanism | Cell Line | Reference |

| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF) | Caspase-3, -6, -7, -9 activation | Human leukemia cells | nih.gov |

| 7,8-dihydroxyflavone (7,8-DHF) | Caspase-3 upregulation | Human hepatocarcinoma (HUH-7) cells | semanticscholar.orgresearchgate.net |

| Luteolin | Increased JNK phosphorylation, NF-κB inhibition | A549 (Non-small cell lung cancer) | nih.gov |

Modulation of Autophagic Flux and its Cellular Consequences

Autophagy is a cellular self-digestion process that can either promote cell survival or contribute to cell death, depending on the context. nih.govnih.gov The process involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and fuse with lysosomes for degradation. nih.gov The rate of this process is known as autophagic flux. nih.gov

Research on the Antimicrobial and Antiviral Mechanisms of this compound

Following a comprehensive review of available scientific literature, there is currently a notable lack of specific research focused on the antimicrobial and antiviral mechanisms of the chemical compound this compound.

This particular flavanone is a known natural product, having been identified and isolated from plants such as Cyperus teneriffae and Broussonetia papyrifera. nih.gov However, preclinical studies detailing its specific interactions with microbial or viral components, or its effects on host-pathogen pathways, are not extensively reported in publicly accessible research databases.

While the broader class of flavonoids, to which this compound belongs, is widely recognized for various biological activities, this general information cannot be directly and accurately attributed to this compound without dedicated study. Research on plant extracts from sources like Broussonetia papyrifera has investigated the antiviral properties of various polyphenolic constituents against viral enzymes, such as coronavirus proteases, but these studies have not specifically named or detailed the activity of this compound. nih.govnih.govmdpi.com Similarly, reviews of Cyperus species note the antimicrobial potential of their extracts, but the specific contribution and mechanism of this particular flavanone are not elucidated. ijafp.orgscielo.br

Due to the absence of specific mechanistic data, a detailed summary and data table as requested in the outline cannot be constructed at this time without resorting to speculation. Further targeted research is required to identify and characterize the specific antimicrobial and antiviral mechanisms of action for this compound.

Structure Activity Relationship Sar Studies of 5,7,3 ,5 Tetrahydroxyflavanone and Its Analogs

Correlating Structural Features with Mechanistic Biological Activities

The biological activities of 5,7,3',5'-tetrahydroxyflavanone and its analogs are largely dictated by the arrangement and number of hydroxyl groups, as well as other substitutions on their flavanone (B1672756) scaffold. These structural modifications can significantly alter the compound's electronic properties, steric hindrance, and hydrogen-bonding capacity, thereby influencing its interaction with biological macromolecules.

The hydroxylation pattern of flavonoids is a key determinant of their biological effects. The number and position of hydroxyl groups can either enhance or diminish the protective effects of these compounds, depending on the specific flavonoid, its concentration, and the biological target . nih.gov The vast majority of flavonoids, including this compound, feature a fundamental 5,7-hydroxylation pattern on the A-ring, which is established during their biosynthesis. mdpi.comscienceopen.com Additional hydroxyl groups can be introduced at various positions on both the A and B rings, leading to a diverse array of flavonoid structures with distinct biological activities. mdpi.comscienceopen.com

The presence of hydroxyl groups at specific positions can significantly influence a flavonoid's ability to engage with biological targets. For instance, studies on various flavonoids have shown that the hydroxylation pattern affects their antimutagenic properties, with the protective effect being dependent on the specific mutagen and the bacterial strain used in the assay. nih.gov The introduction of additional hydroxyl groups can also impact the antioxidant capacity of flavonoids, a property closely linked to their ability to scavenge free radicals and chelate metal ions. nih.gov

The substitution on the A and C rings also plays a role in the biological activity of flavonoids. For example, the presence of a hydroxyl group at the 3-position of the C-ring, which characterizes flavonols, is known to be important for their antioxidant activity. researchgate.net The saturation of the C2-C3 double bond in flavanones, such as this compound, differentiates them from flavones and can influence their conformational flexibility and interaction with target proteins.

Table 1: Impact of Hydroxylation on Flavonoid Activity

| Flavonoid Class | Hydroxylation Pattern | Observed Effect on Biological Activity |

| General Flavonoids | Increased hydroxylation | Generally enhances antioxidant and α-glucosidase inhibitory activities. nih.gov |

| Flavonols | 3-OH group | Important for antioxidant activity. researchgate.net |

| General Flavonoids | 5,7-OH on A-ring | Common structural feature, foundational for many biological activities. mdpi.comscienceopen.com |

| Flavonoids | Varies | Can increase or decrease antimutagenic effects depending on context. nih.gov |

The substitution pattern of the B-ring is a critical factor in determining the efficacy and selectivity of flavonoids. The number and arrangement of hydroxyl groups on this ring significantly influence their antioxidant properties and their ability to bind to various proteins. nih.gov An increase in the number of hydroxyl groups on the B-ring generally leads to a higher binding affinity for proteins like bovine serum albumin. nih.gov This suggests that hydrogen bonding plays a significant role in these interactions. nih.gov

For example, a study comparing flavonols with different B-ring hydroxylation patterns found that myricetin (B1677590) (3,5,7,3',4',5'-hexahydroxyflavone) exhibited a much higher binding affinity for bovine serum albumin than kaempferol (B1673270) (3,5,7,4'-tetrahydroxyflavone) and galangin (B1674397) (3,5,7-trihydroxyflavone). nih.gov This highlights the positive correlation between the number of B-ring hydroxyl groups and binding affinity.

Furthermore, the substitution on the B-ring can influence the selectivity of flavonoids for specific biological targets. In a study on B-ring substituted 5,7-dihydroxyflavonols, it was found that the addition of certain substituents could significantly enhance their binding affinity to P-glycoprotein, a protein associated with multidrug resistance in cancer cells. nih.gov This suggests that modifying the B-ring can be a strategic approach to developing more potent and selective flavonoid-based therapeutic agents. The π-π conjugation between the B-ring and the chromone (B188151) moiety is also thought to contribute to the antioxidant activity by providing more resonance forms and bonding sites. researchgate.netmdpi.com

Table 2: Influence of B-Ring Substitution on Flavonoid-Protein Interaction

| Flavonoid | B-Ring Substitution | Binding Affinity (Ka) to Bovine Serum Albumin (L/mol) |

| Myricetin | 3',4',5'-trihydroxy | 4.90 x 10⁸ |

| Quercetin | 3',4'-dihydroxy | 3.65 x 10⁷ |

| Kaempferol | 4'-hydroxy | 2.57 x 10⁶ |

| Galangin | Unsubstituted | 6.43 x 10⁵ |

Data sourced from a study on the influence of B-ring hydroxylation on flavonol-protein interactions. nih.gov

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and development, including the SAR analysis of natural products like this compound. These methods provide valuable insights into the interactions between small molecules and their biological targets at an atomic level, thereby guiding the rational design of new and improved therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. nih.gov This method is instrumental in understanding the binding modes and affinities between molecules, such as this compound, and their protein targets. nih.govresearchgate.net By simulating the interaction between a ligand and a target protein, molecular docking can help identify key amino acid residues involved in the binding process and predict the binding energy of the complex. This information is crucial for understanding the molecular basis of a compound's biological activity and for designing analogs with enhanced binding affinity and selectivity.

For instance, molecular docking studies can be employed to investigate how this compound and its analogs interact with specific enzymes or receptors, providing insights into the structural features that are essential for their inhibitory or agonistic/antagonistic effects. The results of these simulations can guide the synthesis of new derivatives with modified functional groups or substitution patterns to optimize their interaction with the target protein.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov QSAR models are developed by correlating the physicochemical properties or theoretical molecular descriptors of a set of compounds with their experimentally determined biological activities. ddg-pharmfac.netyoutube.com Once a statistically significant QSAR model is established, it can be used to predict the biological activity of new, untested compounds based on their chemical structure alone. wikipedia.orgyoutube.com

This predictive capability of QSAR makes it a powerful tool in drug discovery, as it can help prioritize the synthesis and testing of compounds that are most likely to be active, thereby saving time and resources. nih.gov In the context of this compound, QSAR studies could be used to explore the relationship between various structural descriptors (e.g., hydrophobicity, electronic properties, steric parameters) and its observed biological activities. By identifying the key structural features that contribute to a particular activity, QSAR models can guide the design of novel analogs with improved potency and a more favorable pharmacological profile. The process typically involves selecting a dataset of molecules, generating molecular descriptors, and developing a mathematical model to correlate these descriptors with biological activity. nih.gov

Stereochemical Influences on this compound Bioactivity

The biological activity of chiral molecules, such as flavonoids, can be significantly influenced by their stereochemistry. nih.gov Flavanones possess a chiral center at the C2 position of the C-ring, which means they can exist as two different enantiomers, (2S) and (2R). These enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological properties due to their distinct three-dimensional arrangements.

The differential biological activity of stereoisomers arises from the fact that biological systems, including enzymes and receptors, are themselves chiral. Consequently, one enantiomer may bind more favorably to a target protein than the other, leading to differences in their biological effects. researchgate.net For example, studies on other flavanols have demonstrated that the stereochemical configuration can have a profound impact on their absorption, metabolism, and in vivo biological activity. researchgate.net In the case of this compound, the (2S)-enantiomer has been isolated from natural sources like Thymus quinquecostatus var. japonica. medchemexpress.com It is plausible that the (2S) and (2R) enantiomers of this compound exhibit different biological activities, and further research is needed to investigate the specific influence of its stereochemistry on its various pharmacological effects.

Pharmacokinetic and Pharmacodynamic Research of 5,7,3 ,5 Tetrahydroxyflavanone in Preclinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

The ADME profile of a compound is fundamental to understanding its therapeutic potential. For 5,7,3',5'-tetrahydroxyflavanone, its journey through the body in preclinical models is anticipated to follow the general patterns observed for other flavonoids, particularly those with multiple hydroxyl groups.

Oral Bioavailability and Tissue Distribution Studies

The oral bioavailability of many flavonoids is generally low due to factors such as poor water solubility and extensive first-pass metabolism. It is plausible that this compound, as a poorly water-soluble compound, would exhibit limited oral bioavailability. Studies on other flavonoids, such as fisetin (B1672732) (3,3',4',7-tetrahydroxyflavone), have shown that after oral administration in rats, the parent compound is only transiently present in the bloodstream. This suggests that this compound would likely be rapidly absorbed and metabolized in the gastrointestinal tract and liver.

The distribution of flavonoids throughout the body is influenced by their physicochemical properties. For flavonoids that can cross the blood-brain barrier, they may exert effects on the central nervous system. For instance, studies on flavan-3-ol (B1228485) metabolites have demonstrated their ability to reach the brain in various animal models, including rats and pigs, suggesting a potential for neuroprotective effects. nih.gov The tissue distribution of this compound would likely be widespread, with potential accumulation in organs rich in metabolic enzymes, such as the liver and kidneys.

Identification of Major Metabolites (e.g., Sulfates, Glucuronides) and Metabolizing Enzymes (e.g., UGTs, CYPs)

Flavonoids undergo extensive metabolism in the body, primarily through phase II conjugation reactions. The hydroxyl groups on the flavonoid skeleton are key sites for sulfation and glucuronidation, processes mediated by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. acs.org Research on fisetin in rats has clearly shown that it is rapidly and extensively biotransformed into its sulfate (B86663) and glucuronide conjugates. acs.org It is highly probable that this compound follows a similar metabolic fate, with its four hydroxyl groups serving as active sites for conjugation.

Cytochrome P450 (CYP) enzymes are also involved in the metabolism of some flavonoids, often through hydroxylation reactions. nih.gov The specific CYP isozymes that might metabolize this compound have not been identified, but it is a common pathway for flavonoid metabolism in general. nih.gov

Table 1: Predicted Major Metabolites of this compound and Involved Enzymes

| Parent Compound | Predicted Metabolites | Metabolizing Enzymes |

| This compound | Sulfate conjugates | Sulfotransferases (SULTs) |

| Glucuronide conjugates | UDP-glucuronosyltransferases (UGTs) | |

| Hydroxylated derivatives | Cytochrome P450 (CYP) enzymes |

Excretion Routes and Clearance Rates in Preclinical Species

The primary routes of excretion for flavonoid metabolites are through urine and feces. The specific route depends on the molecular weight and polarity of the metabolites. Generally, lower molecular weight metabolites are excreted in the urine, while larger, less polar conjugates are eliminated in the bile and subsequently in the feces. Given that sulfated and glucuronidated metabolites of this compound would have increased water solubility, urinary excretion is expected to be a significant pathway.

Clearance rates for flavonoids are typically high, reflecting their rapid metabolism and elimination. The rapid decline of fisetin from the plasma in rats is indicative of efficient clearance mechanisms. acs.org A similar high clearance rate would be anticipated for this compound in preclinical species.

Pharmacodynamic Effects and Dose-Response Relationships in in vivo Animal Models

While direct in vivo pharmacodynamic studies on this compound are scarce, research on other flavonoids provides a strong indication of its potential therapeutic effects. Flavonoids are well-known for their anti-inflammatory and antioxidant properties. nih.gov

Studies on various flavonoid compounds in animal models of disease have demonstrated a range of beneficial effects. For instance, a systematic review of flavonoids in animal models of polycystic ovary syndrome showed positive effects on ovarian histomorphology and hormonal status. nih.gov Another study on the flavonoid herbacetin (B192088) in mice demonstrated significant dose-dependent antinociceptive activity in various pain models. europeanreview.org These findings suggest that this compound could possess similar anti-inflammatory, hormone-regulating, or analgesic properties.

The establishment of a clear dose-response relationship is crucial in preclinical studies. In the case of herbacetin, a dose-dependent inhibition of nociceptive behavior was observed. europeanreview.org It is reasonable to expect that if this compound exhibits pharmacodynamic activity, it would also follow a dose-dependent pattern in relevant animal models.

Research on Formulation Strategies to Enhance Bioavailability and Targeted Delivery in Preclinical Studies

The poor oral bioavailability of many flavonoids, including likely that of this compound, presents a significant challenge for their development as therapeutic agents. Consequently, various formulation strategies are being explored to overcome this limitation. nih.gov

These strategies aim to improve the solubility, dissolution rate, and/or permeability of the compound. Key approaches include:

Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, leading to enhanced dissolution. nih.gov

Solid Dispersions: Dispersing the drug in a polymer matrix can improve its solubility and dissolution rate. hilarispublisher.com

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, enhancing the solubility and absorption of lipophilic drugs. hilarispublisher.com

Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of poorly soluble compounds. hilarispublisher.com

While these strategies have been successfully applied to other poorly soluble drugs, their specific application to this compound has not been reported. nih.govhilarispublisher.com However, these approaches represent promising avenues for future research to enhance the therapeutic potential of this compound.

Table 2: Potential Formulation Strategies for this compound

| Formulation Strategy | Mechanism of Bioavailability Enhancement |

| Particle Size Reduction | Increases surface area for improved dissolution. |

| Solid Dispersions | Enhances solubility and dissolution rate by dispersing the drug in a polymer matrix. |

| Lipid-Based Formulations (e.g., SEDDS) | Forms microemulsions in the GI tract to improve solubility and absorption. |

| Cyclodextrin Complexation | Increases aqueous solubility through the formation of inclusion complexes. |

Emerging Research Areas and Future Directions for 5,7,3 ,5 Tetrahydroxyflavanone

Investigation of Synergistic Effects with Other Phytochemicals or Conventional Agents in Preclinical Settings

An important frontier in flavonoid research is the concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects. For 5,7,3',5'-tetrahydroxyflavanone, preclinical investigations into its synergistic potential are a logical next step. Future studies could explore its interactions with other naturally occurring phytochemicals, such as other flavonoids, terpenoids, or alkaloids. The goal would be to identify combinations that exhibit enhanced biological activity.

Additionally, exploring synergy with conventional therapeutic agents could reveal new research avenues. For instance, combining this compound with established compounds could potentially lead to a greater understanding of cellular pathways and mechanisms in a laboratory setting. These preclinical studies are essential for mapping the interaction profile of the compound and identifying promising combinations for further fundamental research.

Application of Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) in this compound Research

The application of "omics" technologies offers a powerful, holistic approach to understanding the biological impact of this compound. scienceopen.com These technologies can provide a comprehensive snapshot of molecular changes within a biological system upon exposure to the compound.

Transcriptomics : This can be used to identify which genes are switched on or off in response to this compound. This approach could elucidate the genetic and signaling pathways modulated by the compound, offering clues to its mechanism of action. nih.gov

Proteomics : By analyzing the entire protein complement of a cell or tissue, proteomics can reveal which proteins physically interact with this compound or whose expression levels change in its presence. nih.gov This is crucial for identifying direct molecular targets.

Metabolomics : This technology profiles the complete set of metabolites within a biological sample. nih.gov It can show how this compound alters cellular metabolism and interacts with endogenous metabolic networks. nih.gov

The integration of these omics datasets can provide an unparalleled, system-wide view of the compound's biological activity, paving the way for more targeted and hypothesis-driven research. scienceopen.com

| Omics Technology | Primary Focus | Potential Application in this compound Research |

|---|---|---|

| Transcriptomics | Gene Expression (RNA) | Identifying gene networks and signaling pathways modulated by the compound. |

| Proteomics | Protein Expression and Interactions | Discovering direct protein targets and downstream protein expression changes. nih.gov |

| Metabolomics | Metabolite Profiles | Understanding the impact on cellular metabolism and metabolic pathway alterations. nih.gov |

Development of Advanced Delivery Systems for Enhanced Research Applications (e.g., Nanocochleates)

Like many flavonoids, this compound may face challenges in research applications due to factors like poor solubility. Advanced delivery systems are being developed to overcome these limitations. Nanocochleates, which are stable, lipid-based cylindrical microstructures, represent a promising technology. wjpsonline.com These structures are formed from the interaction of negatively charged phospholipids (B1166683) and a divalent cation, such as calcium. nih.gov

The key advantages of nanocochleates for research applications include:

Protection : The unique multilayered structure protects the encochleated, or encapsulated, molecule from harsh environmental conditions, preserving its integrity. wjpsonline.com

Versatility : Nanocochleates can encapsulate hydrophobic, hydrophilic, and amphiphilic molecules, making them a flexible platform for a wide range of compounds. wjpsonline.comresearchgate.net

Stability : Studies have shown that nanocochleate formulations can be more stable than other delivery systems like liposomes. nih.govresearchgate.net

Developing a nanocochleate formulation for this compound could enhance its stability and dispersion in experimental media, facilitating more reliable and reproducible results in in vitro studies. ijper.org

Exploration of Novel Biological Activities and Molecular Targets in Fundamental Biological Research

While initial research has begun to sketch the biological profile of this compound, a vast area remains unexplored. The compound has been identified as a plant metabolite in species such as Cyperus teneriffae. nih.govebi.ac.uk Early research on related compounds suggests potential avenues of investigation. For example, some studies indicate that this compound may suppress the NF-κB pathway by inhibiting IκB kinase .

Future fundamental research should aim to:

Screen for New Activities : Systematically screen the compound against a wide range of biological assays to uncover novel activities.